
1,5-difenil-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C18H16N2O2. It is characterized by a five-membered pyrazole ring substituted with phenyl groups at positions 1 and 5, and an ethyl ester group at position 4.
Aplicaciones Científicas De Investigación
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mecanismo De Acción
Mode of Action
Pyrazole derivatives, in general, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, affecting neural transmission. Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate has shown potential in modulating the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neural transmission. Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and improved neural function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For example, the compound can modulate the activity of enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization patterns that influence its activity . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl benzoylacetate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction typically proceeds as follows:
Condensation Reaction: Ethyl benzoylacetate reacts with phenylhydrazine in the presence of an acid catalyst to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Esterification: The resulting pyrazole is then esterified to yield ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.
Industrial Production Methods
Industrial production of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated pyrazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups at positions 1 and 5 enhances its stability and potential for diverse chemical modifications .
Propiedades
IUPAC Name |
ethyl 1,5-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-19-20(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBJQDUHQJKJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396098 | |
| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53561-07-2 | |
| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


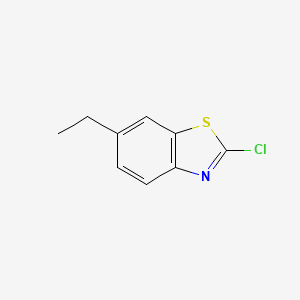
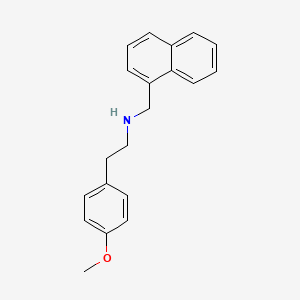

![4-[(Methoxyimino)methyl]benzoic acid](/img/structure/B1622389.png)
![2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1622390.png)
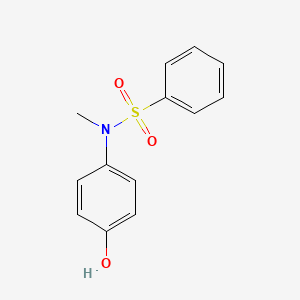

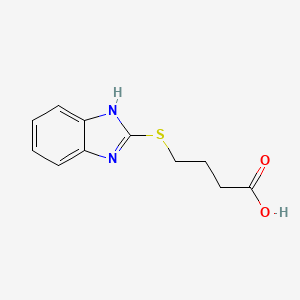
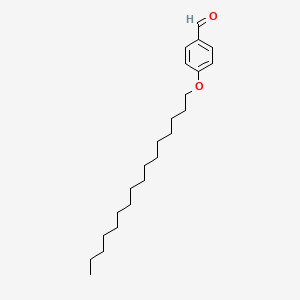
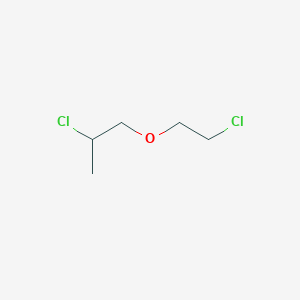
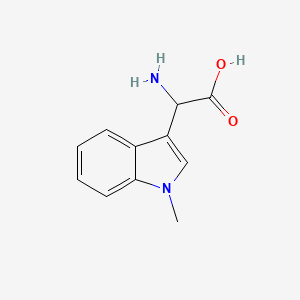
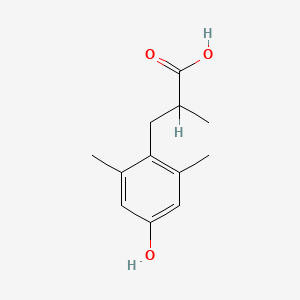
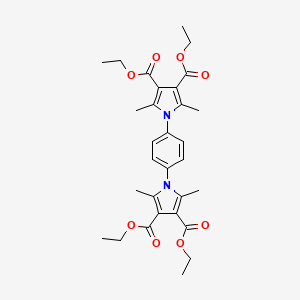
![2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol](/img/structure/B1622407.png)
